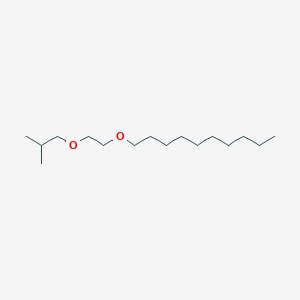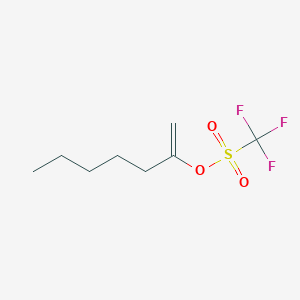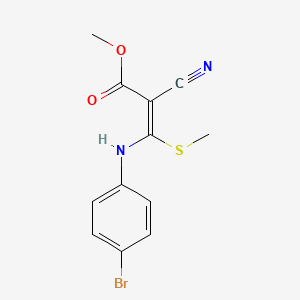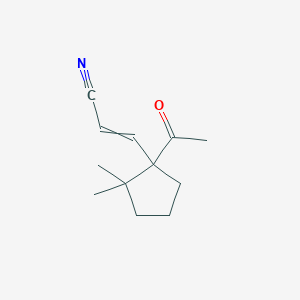
1-Decyloxy-2-isobutoxy-ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyloxy-2-isobutoxy-ethane is an organic compound characterized by its unique molecular structure, which includes a decyloxy group and an isobutoxy group attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decyloxy-2-isobutoxy-ethane can be synthesized through a multi-step process involving the reaction of decanol and isobutanol with ethylene oxide. The reaction typically requires the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the ether bonds. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts, such as metal oxides, can further enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decyloxy-2-isobutoxy-ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
1-Decyloxy-2-isobutoxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Decyloxy-2-isobutoxy-ethane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways.
Comparaison Avec Des Composés Similaires
- 1-Decyloxy-2-methoxy-ethane
- 1-Decyloxy-2-ethoxy-ethane
- 1-Decyloxy-2-propoxy-ethane
Comparison: 1-Decyloxy-2-isobutoxy-ethane is unique due to its specific combination of decyloxy and isobutoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.
Propriétés
Numéro CAS |
101433-24-3 |
|---|---|
Formule moléculaire |
C16H34O2 |
Poids moléculaire |
258.44 g/mol |
Nom IUPAC |
1-[2-(2-methylpropoxy)ethoxy]decane |
InChI |
InChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(2)3/h16H,4-15H2,1-3H3 |
Clé InChI |
ZUTCLEJACBHLOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCCOCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)




![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)


![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
